molecular formula C10H7IN2O2 B2713244 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1566267-54-6

5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2713244
CAS No.: 1566267-54-6
M. Wt: 314.082
InChI Key: GGODEEOENNCYTE-UHFFFAOYSA-N
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Description

5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring substituted with an iodine atom at the 5-position, a phenyl group at the 1-position, and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of 1-phenylhydrazine with 1,3-dicarbonyl compounds, followed by iodination and carboxylation. One common method includes the use of molecular iodine as a catalyst for the cyclocondensation reaction . The reaction conditions often require a solvent such as ethanol or acetic acid and may be carried out under reflux.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine and phenyl groups can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the iodine substitution, which may affect its reactivity and binding properties.

    5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine, potentially leading to different reactivity and biological activity.

    5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid: Another halogen-substituted derivative with distinct chemical and biological properties.

Uniqueness

The presence of the iodine atom in 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid imparts unique reactivity and potential biological activity compared to its halogen-substituted analogs. The larger atomic radius and higher electronegativity of iodine can influence the compound’s interactions with biological targets and its overall chemical behavior .

Properties

IUPAC Name

5-iodo-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGODEEOENNCYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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